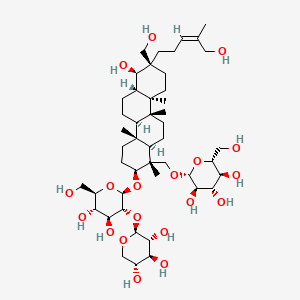

Hosenkoside G

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O19/c1-23(17-48)7-6-12-47(21-51)16-15-45(4)24(39(47)60)8-9-29-43(2)13-11-30(65-42-38(35(57)33(55)27(19-50)64-42)66-40-36(58)31(53)25(52)20-61-40)44(3,28(43)10-14-46(29,45)5)22-62-41-37(59)34(56)32(54)26(18-49)63-41/h7,24-42,48-60H,6,8-22H2,1-5H3/b23-7-/t24-,25-,26-,27-,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38-,39-,40+,41-,42+,43+,44+,45-,46-,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUACYVEKRAXEB-QXJSNOIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)C)CO)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hosenkoside G: A Technical Guide to its Putative Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside G is a baccharane glycoside, a type of triterpenoid saponin, isolated from Impatiens balsamina. While direct research on the neuroprotective properties of this compound is limited, its structural similarity to other well-characterized neuroprotective saponins, such as ginsenosides from Panax ginseng, provides a strong basis for investigating its potential mechanisms of action in neuronal cells. This technical guide synthesizes the established neuroprotective activities of related ginsenosides to build a comprehensive theoretical framework for the potential therapeutic actions of this compound. The primary hypothesized mechanisms of action are centered around anti-inflammatory, antioxidant, and anti-apoptotic effects, mediated through the modulation of key intracellular signaling pathways.

Core Mechanisms of Neuroprotection

The neuroprotective effects of ginsenosides, and by extension, potentially this compound, are multifaceted, targeting the key pathological processes that underpin neurodegenerative diseases and neuronal injury: inflammation, oxidative stress, and apoptosis.

Anti-Inflammatory Action

Chronic neuroinflammation, primarily mediated by activated microglia, is a hallmark of many neurodegenerative disorders. Activated microglia release a barrage of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which contribute to neuronal damage. Several ginsenosides have been shown to suppress this inflammatory cascade.

Ginsenoside Re, for instance, significantly inhibits the production of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2] This anti-inflammatory effect is achieved by blocking key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] Similarly, Ginsenoside Rg3 has been demonstrated to attenuate the upregulation of TNF-α, IL-1β, and IL-6 mRNA in the brain tissue of mice treated with LPS.[3]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to significant neuronal damage. The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition.

Ginsenosides like Rg1 exert potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4][5][6][7] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][6] Studies on Ginsenoside Rg1 have shown that it can prolong the nuclear accumulation of Nrf2 and enhance its transcriptional activity in neuronal cells subjected to ischemic-reperfusion injury.[5][7]

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted cells. However, excessive apoptosis contributes to neuronal loss in neurodegenerative diseases. Ginsenosides have been shown to inhibit neuronal apoptosis through various mechanisms.

Compound K, a metabolite of several ginsenosides, protects neurons from oxygen-glucose deprivation/reperfusion-induced injury by increasing cell viability and reducing apoptosis.[8] It has been shown to inhibit autophagy-mediated apoptosis by regulating the AMPK-mTOR pathway.[8] Furthermore, Ginsenoside Rg3 has been found to inhibit neuronal apoptosis by regulating microglial activation and reducing the secretion of complement factor C1q, which can trigger neuronal death.[9][10] Ginsenoside Rd has also been shown to protect hippocampal neurons from glutamate-induced excitotoxicity by attenuating apoptosis.[11][12]

Quantitative Data on Neuroprotective Effects of Related Ginsenosides

The following tables summarize quantitative data from studies on ginsenosides that are structurally and functionally related to this compound, providing a benchmark for its potential efficacy.

Table 1: Anti-Inflammatory Effects of Ginsenosides on Microglia

| Ginsenoside | Cell Type | Stimulant | Concentration | Effect on Pro-inflammatory Cytokines | Reference |

| Ginsenoside Re | BV2 microglia | LPS (1 µg/mL) | 2.5, 5.5, 7.5 µg/mL | Dose-dependent inhibition of IL-6 and TNF-α production. | [1] |

| Ginsenoside Rg3 | Mouse brain | LPS (3 mg/kg) | 20, 30 mg/kg (oral) | Significant attenuation of TNF-α, IL-1β, and IL-6 mRNA upregulation. | [3] |

| Ginsenoside Rd & Re | Primary dopaminergic neurons | CCl₄ (2.5 mM) | 1, 5, 10 µM | Dose-dependent reduction of nitric oxide production. | [13] |

Table 2: Antioxidant and Anti-Apoptotic Effects of Ginsenosides on Neuronal Cells

| Ginsenoside | Cell Type | Insult | Concentration | Endpoint | Result | Reference |

| Ginsenoside Rg1 | PC12 cells | Oxygen-Glucose Deprivation/Reperfusion | 0.01-1 µmol/L | Cell Viability, Nrf2 activation | Dose-dependently attenuated cell injury and prolonged nuclear accumulation of Nrf2. | [5][7] |

| Ginsenoside Rd | Rat hippocampal neurons | Glutamate (500 µM) | 0.1, 1, 10 µM | Neuronal Survival (MTT assay) | Significantly increased cell survival in a dose-dependent manner. | [11][12] |

| Compound K | HT22 cells | Aβ | Not specified | Cell Viability (MTT assay) | Improved cell viability. | [14] |

| Ginsenoside Rg3 | HT22 neurons co-cultured with BV2 microglia | Corticosterone | Not specified | Apoptosis Rate | Significantly lower apoptosis rate in the presence of Rg3. | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the context of ginsenoside neuroprotection studies.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or other ginsenosides) for a specified period (e.g., 1-2 hours).

-

Induction of Injury: Introduce the neurotoxic agent (e.g., glutamate, LPS, Aβ oligomers, or H₂O₂) to the wells (except for the control group) and incubate for the desired duration (e.g., 24-48 hours).

-

MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as cytokines, in cell culture supernatants.

-

Sample Collection: After treating microglial cells (e.g., BV2) with this compound and a stimulant (e.g., LPS), collect the cell culture supernatant.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will occur.

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm. The concentration of the cytokine is determined by comparison to a standard curve.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.

-

Protein Extraction: Lyse the treated neuronal cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, HO-1, p-Akt, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for investigating the neuroprotective effects of this compound.

Caption: Key signaling pathways potentially modulated by this compound.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

While direct experimental evidence for the neuroprotective mechanism of this compound is currently lacking, the extensive research on structurally similar ginsenosides provides a robust framework for its potential therapeutic activities. It is highly probable that this compound exerts neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic actions, mediated by key signaling pathways such as Nrf2/ARE, NF-κB, and PI3K/Akt.

Future research should focus on validating these hypothesized mechanisms specifically for this compound. This would involve a systematic in vitro and in vivo investigation of its effects on neuronal and microglial cells under various stress conditions. Determining the effective concentrations, quantifying its impact on key biomarkers, and elucidating the precise molecular interactions will be crucial steps in establishing this compound as a potential therapeutic agent for neurodegenerative diseases. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such investigations.

References

- 1. Ginsenoside Re exhibits neuroprotective effects by inhibiting neuroinflammation via CAMK/MAPK/NF-κB signaling in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenoside Re exhibits neuroprotective effects by inhibiting neuroinflammation via CAMK/MAPK/NF‑κB signaling in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rg3 attenuates microglia activation following systemic lipopolysaccharide treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rg1 alleviates chronic inflammation-induced neuronal ferroptosis and cognitive impairments via regulation of AIM2 - Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rg1 protects against ischemic/reperfusion-induced neuronal injury through miR-144/Nrf2/ARE pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. Ginsenoside Rg1 protects against ischemic/reperfusion-induced neuronal injury through miR-144/Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compound K inhibits autophagy-mediated apoptosis induced by oxygen and glucose deprivation/reperfusion via regulating AMPK-mTOR pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Ginsenoside Rg3 in Depressed Mice via Inhibition of the C1q Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ginsenoside Rd Protects Neurons Against Glutamate-Induced Excitotoxicity by Inhibiting Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ginsenoside Rd and ginsenoside Re offer neuroprotection in a novel model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. greenmedinfo.com [greenmedinfo.com]

Hosenkoside G: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside G, a baccharane glycoside with notable anti-tumor properties, is a natural compound of significant interest to the pharmaceutical research and development community. This technical guide provides an in-depth overview of its primary natural source, the seeds of Impatiens balsamina L., and details the methodologies for its extraction and purification. The document outlines a comprehensive experimental protocol, from initial solvent extraction to chromatographic separation, supported by quantitative data from scientific literature. Furthermore, this guide presents visual workflows and discusses the current understanding of the biological activities of related compounds to provide a framework for future research into the specific mechanisms of this compound.

Natural Sources of this compound

This compound is a naturally occurring triterpenoid saponin found in the seeds of the plant Impatiens balsamina L., commonly known as garden balsam.[1][2] This plant is native to Southern Asia and is a recognized source of a variety of bioactive compounds, including other baccharane glycosides such as Hosenkosides A, B, C, F, H, I, J, and K.[1][2] The presence of this diverse range of related saponins in Impatiens balsamina seeds necessitates multi-step purification processes to isolate this compound.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from Impatiens balsamina seeds involves an initial extraction of total saponins followed by a series of chromatographic purification steps. The following protocol is a synthesized methodology based on established research.

Initial Extraction of Total Hosenkosides

An optimized method for the initial extraction of total hosenkosides from the seeds of Impatiens balsamina L. employs a hot reflux technique. This method has been reported to achieve a high extraction rate of 98.19%.

Table 1: Optimized Conditions for Total Hosenkoside Extraction

| Parameter | Value |

| Plant Material | Dried and powdered seeds of Impatiens balsamina L. |

| Solvent | 70% Ethanol (v/v) |

| Solvent to Material Ratio | 6:1 (mL of solvent : g of seeds) |

| Extraction Method | Hot Reflux |

| Extraction Cycles | 4 cycles |

| Duration of Cycles | 1st: 60 min, 2nd: 45 min, 3rd: 30 min, 4th: 30 min |

Protocol:

-

Preparation of Plant Material: Air-dry the seeds of Impatiens balsamina L. and grind them into a fine powder.

-

Reflux Extraction:

-

Place the powdered seeds in a round-bottom flask.

-

Add 70% ethanol at a 6:1 solvent-to-material ratio.

-

Heat the mixture to reflux and maintain for 60 minutes.

-

Filter the extract and collect the filtrate.

-

Return the plant material to the flask and repeat the extraction three more times with fresh 70% ethanol for 45, 30, and 30 minutes, respectively.

-

-

Concentration: Combine the filtrates from all four extractions and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude total hosenkoside extract.

Purification of this compound

Table 2: Chromatographic Purification Parameters

| Stage | Stationary Phase | Mobile Phase (Eluent System) |

| Initial Fractionation | Diaion HP-20 | Stepwise gradient of H₂O -> MeOH |

| Silica Gel Chromatography | Silica Gel | Gradient of CHCl₃-MeOH-H₂O |

| Reversed-Phase HPLC | ODS (Octadecylsilyl) | Gradient of MeOH-H₂O or MeCN-H₂O |

Protocol:

-

Initial Fractionation (Macroporous Resin Chromatography):

-

Dissolve the crude extract in water and apply it to a Diaion HP-20 column.

-

Wash the column with water to remove sugars and other highly polar impurities.

-

Elute the saponin-rich fraction with methanol.

-

Concentrate the methanol eluate to dryness.

-

-

Silica Gel Column Chromatography:

-

Apply the saponin-rich fraction to a silica gel column.

-

Elute the column with a chloroform-methanol-water solvent system, gradually increasing the polarity by increasing the proportion of methanol and water.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Purify the concentrated fraction using a preparative reversed-phase (ODS) HPLC column.

-

Elute with a methanol-water or acetonitrile-water gradient.

-

Monitor the eluate with a suitable detector (e.g., UV or ELSD) and collect the peak corresponding to this compound.

-

-

Final Purification and Characterization:

-

Lyophilize the purified fraction to obtain this compound as a white powder.

-

Confirm the identity and purity of the compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Biological Activity and Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its reported anti-tumor activity suggests potential interactions with key cellular signaling cascades involved in cancer progression. Research on other structurally related triterpenoid saponins, such as ginsenosides, has provided some insights into possible mechanisms of action.

Ginsenosides have been shown to exert anti-tumor effects by modulating various signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is common in many cancers.

-

Wnt/β-catenin Signaling Pathway: This pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is linked to the development of several cancers.[3]

It is plausible that this compound may exert its anti-tumor effects through modulation of one or more of these, or other related, signaling pathways. Further research is required to determine the precise molecular targets and mechanisms of action of this compound.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of other anti-tumor glycosides.

Conclusion

This compound represents a promising natural product for further investigation in the field of oncology. This guide provides a foundational understanding of its natural sourcing and a detailed framework for its isolation and purification. The elucidation of its precise mechanism of action and the signaling pathways it modulates will be critical for its future development as a potential therapeutic agent. The protocols and data presented herein are intended to facilitate and guide future research efforts in this area.

References

Unveiling the Pharmacological Potential of Hosenkoside G: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside G, a baccharane glycoside isolated from the seeds of Impatiens Balsamina L., has emerged as a compound of interest in oncological research due to its reported anti-tumor activity. This technical guide synthesizes the current, albeit limited, publicly available data on the pharmacological properties of this compound. It aims to provide a foundational resource for researchers and professionals in drug development by structuring the existing information, highlighting gaps in current knowledge, and suggesting avenues for future investigation. Due to the nascent stage of research on this specific compound, this document also draws upon data from related baccharane glycosides and extracts of Impatiens balsamina to provide a broader context for its potential mechanisms and properties.

Introduction

Impatiens balsamina L., commonly known as garden balsam, has a history of use in traditional medicine for various ailments.[1] Modern phytochemical analysis has identified a variety of bioactive compounds within this plant, including saponins, flavonoids, and naphthoquinones.[1][2] Among these, the baccharane glycosides, a class of triterpenoid saponins, have garnered attention for their potential cytotoxic and anti-tumor effects. This compound is one such baccharane glycoside isolated from the seeds of this plant.[3][4] Preliminary studies suggest its potential as an anti-tumor agent, warranting a more in-depth exploration of its pharmacological profile.[3]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₇H₈₀O₁₉ | PubChem[5] |

| Molecular Weight | 949.1 g/mol | PubChem[5] |

| XLogP3 | 0.7 | PubChem[5] |

| Hydrogen Bond Donor Count | 12 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 19 | PubChem[5] |

| Rotatable Bond Count | 13 | PubChem[5] |

| Exact Mass | 948.52938032 Da | PubChem[5] |

| Topological Polar Surface Area | 318 Ų | PubChem[5] |

Note: These properties are computationally derived and await experimental verification.

Pharmacological Activity: Anti-Tumor Effects

The primary pharmacological activity attributed to this compound is its anti-tumor potential.[3] Research, although not extensively detailed in publicly accessible literature, points towards its inhibitory effects on cancer cell growth.

In Vitro Studies

A study by Qian Wu, et al. (2017) investigated the in vitro growth inhibitory activity of two new baccharane glycosides from the seeds of Impatiens balsamina L., including a compound closely related to this compound, against human malignant melanoma A375 cells.[6] While the full text of this study providing specific IC50 values for this compound is not widely available, the research abstract indicates that baccharane glycosides from this source exhibit inhibitory activity against these cancer cells.[6]

Table 2: Summary of In Vitro Anti-Tumor Activity Data for Baccharane Glycosides from Impatiens balsamina

| Compound/Extract | Cell Line | Activity | Quantitative Data | Source |

| Baccharane Glycosides (including this compound) | Human Cancer A375 cells | Growth Inhibitory Activity | Specific IC50 for this compound not publicly available | Qian Wu, et al., 2017 (Abstract)[6] |

Experimental Protocols (General Methodology)

Detailed experimental protocols for studies specifically investigating this compound are not available in the public domain. However, based on standard methodologies for assessing the in vitro cytotoxicity of natural compounds, a general protocol can be outlined.

Cell Culture and Cytotoxicity Assay (Hypothetical Protocol)

-

Cell Line: Human malignant melanoma A375 cells would be cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[7]

-

Compound Treatment: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The A375 cells would be seeded in 96-well plates and, after a period of attachment, treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability would be determined using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The absorbance would be read using a microplate reader, and the concentration of this compound that inhibits 50% of cell growth (IC50) would be calculated.

References

- 1. Synthesis and Antitumor Activities of Novel 4-Morpholinothieno[3,2-d]pyrimidine Derivatives [crcu.jlu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hosenkosides F, G, H, I, J, and K, novel baccharane glycosides from the seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C47H80O19 | CID 102004930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Basic studies on gene therapy of human malignant melanoma by use of the human interferon beta gene entrapped in cationic multilamellar liposomes. 1. Morphology and growth rate of six melanoma cell lines used in transfection experiments with the human interferon beta gene - PubMed [pubmed.ncbi.nlm.nih.gov]

Hosenkoside G: A Technical Guide to its Chemical Structure, Spectroscopic Profile, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside G is a naturally occurring baccharane glycoside isolated from the seeds of Impatiens balsamina L.[1][2]. As a member of the saponin family of compounds, it has garnered interest for its potential pharmacological activities, including anti-tumor properties. This technical guide provides a comprehensive overview of the chemical structure and spectroscopic data of this compound, alongside detailed experimental protocols and an exploration of its potential mechanism of action in cancer therapeutics.

Chemical Structure

This compound is a complex triterpenoid glycoside with the molecular formula C₄₇H₈₀O₁₉ . Its structure consists of a baccharane-type aglycone with a branched sugar moiety attached.

IUPAC Name: (2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Caption: Simplified 2D representation of this compound's structure.

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Data

Note: The specific chemical shift values for this compound are detailed in the primary literature by Shoji et al. (1994). The following table presents representative data for the aglycone and sugar moieties based on typical values for baccharane glycosides.

Table 1: Representative ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 40.5 | 16 | 28.1 |

| 2 | 27.2 | 17 | 51.5 |

| 3 | 89.1 | 18 | 16.5 |

| 4 | 39.8 | 19 | 16.9 |

| 5 | 56.4 | 20 | 36.7 |

| 6 | 18.9 | 21 | 29.8 |

| 7 | 35.2 | 22 | 37.5 |

| 8 | 40.1 | 23 | 125.1 |

| 9 | 50.8 | 24 | 138.2 |

| 10 | 37.4 | 25 | 26.2 |

| 11 | 21.3 | 26 | 69.1 |

| 12 | 28.7 | 27 | 23.4 |

| 13 | 47.9 | Glc-1' | 105.2 |

| 14 | 42.1 | Glc-1'' | 106.8 |

| 15 | 35.9 | Xyl-1''' | 107.3 |

Table 2: Representative ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-3 | 3.25 | dd | 11.5, 4.5 |

| H-23 | 5.30 | t | 7.0 |

| Me-18 | 0.89 | s | |

| Me-19 | 0.81 | s | |

| Me-21 | 0.95 | d | 6.8 |

| Me-27 | 1.68 | s | |

| H-1' (Glc) | 4.45 | d | 7.8 |

| H-1'' (Glc) | 4.88 | d | 7.9 |

| H-1''' (Xyl) | 5.15 | d | 7.5 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is used to confirm the molecular formula of this compound. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns.

Table 3: Expected Mass Spectrometry Fragmentation Data

| Ion | m/z (calculated) | Description |

| [M+Na]⁺ | 971.518 | Sodium Adduct |

| [M-H]⁻ | 947.525 | Deprotonated Molecule |

| [M-H-132]⁻ | 815.483 | Loss of a pentose (xylose) unit |

| [M-H-162]⁻ | 785.472 | Loss of a hexose (glucose) unit |

| [M-H-132-162]⁻ | 653.430 | Sequential loss of xylose and glucose |

| [Aglycone+H]⁺ | 477.399 | Protonated Aglycone |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the seeds of Impatiens balsamina typically follows a multi-step procedure involving extraction and chromatography.

Caption: General workflow for the isolation of this compound.

-

Extraction: Dried and powdered seeds of Impatiens balsamina are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The saponin-rich fraction is typically concentrated in the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC on a C18 column with a mobile phase of methanol and water to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz or higher spectrometer. 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for the complete structural assignment of the aglycone and the sugar moieties, as well as for determining the glycosylation sites.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) experiments are performed to analyze the fragmentation pattern, confirming the sequence and linkage of the sugar units through the observation of neutral losses.

Putative Biological Activity and Signaling Pathway

Baccharane glycosides, including this compound, have been reported to possess anti-tumor activity. While the specific molecular mechanism of this compound is still under investigation, the anti-cancer effects of related triterpenoid glycosides are often attributed to the induction of apoptosis through the modulation of key signaling pathways. A plausible mechanism involves the inhibition of the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation.

Caption: Putative mechanism of this compound-induced apoptosis.

In this proposed pathway, this compound inhibits the phosphorylation and activation of AKT, a key node in the PI3K signaling cascade. This inhibition leads to the downstream suppression of mTOR. The inactivation of this pathway can decrease the expression of anti-apoptotic proteins like Bcl-2, thereby allowing pro-apoptotic proteins such as Bax to induce mitochondrial outer membrane permeabilization. This results in the release of cytochrome c into the cytoplasm, which triggers the caspase cascade and ultimately leads to apoptosis.

Conclusion

This compound is a structurally complex natural product with promising biological activities. This guide provides a foundational understanding of its chemical and spectroscopic properties for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential.

References

The Unveiling of Hosenkoside G: A Technical Guide to its Biosynthesis in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside G, a complex baccharane glycoside isolated from the medicinal plant Impatiens balsamina, has garnered interest for its potential pharmacological activities. As a member of the triterpenoid saponin family, its biosynthesis follows a sophisticated and multi-step enzymatic pathway. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound, offering insights into the precursor molecules, key enzymatic reactions, and potential regulatory mechanisms. While the complete pathway has yet to be fully elucidated in Impatiens balsamina, this document synthesizes current knowledge on triterpenoid biosynthesis to present a robust hypothetical framework. Detailed experimental protocols for key analytical and biochemical procedures are also provided to facilitate further research and pathway characterization.

Core Biosynthetic Pathway: From Isoprene Units to a Triterpenoid Scaffold

The biosynthesis of this compound begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized in plants primarily through the mevalonate (MVA) pathway, located in the cytosol and endoplasmic reticulum.

The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A key regulatory step is the reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR). Subsequent phosphorylation and decarboxylation reactions yield IPP, which is then isomerized to DMAPP by isopentenyl pyrophosphate isomerase (IPPI).

Caption: The Mevalonate (MVA) pathway for the synthesis of IPP and DMAPP.

From IPP and DMAPP to 2,3-Oxidosqualene

IPP and DMAPP are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP), a reaction catalyzed by FPP synthase (FPS). Two molecules of FPP are then joined in a head-to-head condensation by squalene synthase (SQS) to produce the 30-carbon linear hydrocarbon, squalene. In a critical oxygen-dependent step, squalene epoxidase (SQE) introduces an epoxide ring to form 2,3-oxidosqualene, the direct precursor to a vast array of triterpenoids.

The Putative Pathway to this compound in Impatiens balsamina

The cyclization of 2,3-oxidosqualene is the first major diversification point in triterpenoid biosynthesis. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).

Formation of the Baccharane Skeleton

It is hypothesized that a specific OSC in Impatiens balsamina, a putative baccharane synthase, catalyzes the cyclization of 2,3-oxidosqualene to form the characteristic pentacyclic baccharane triterpene skeleton. This complex cyclization cascade involves a series of protonations, ring formations, and hydride and methyl shifts.

Tailoring of the Baccharane Scaffold

Following the formation of the initial baccharane aglycone, a series of post-cyclization modifications occur. These reactions are primarily catalyzed by two large enzyme families: cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs).

-

Hydroxylation by Cytochrome P450s: CYP450s are responsible for the regio- and stereospecific hydroxylation of the triterpene backbone.[1][2][3] Based on the structure of this compound, it is proposed that multiple CYP450 enzymes are involved in introducing hydroxyl groups at various positions on the baccharane skeleton. These hydroxylations are crucial for the subsequent glycosylation steps.

-

Glycosylation by UDP-Glycosyltransferases: UGTs catalyze the transfer of sugar moieties from an activated sugar donor, such as UDP-glucose, to the hydroxyl groups on the triterpenoid aglycone.[4] this compound possesses multiple sugar residues, indicating the sequential action of several specific UGTs. The order and linkage of these sugars are determined by the substrate and regiospecificity of the individual UGTs.

Caption: A putative biosynthetic pathway for this compound in Impatiens balsamina.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding enzyme kinetics, precursor concentrations, and product yields for the this compound biosynthetic pathway in Impatiens balsamina. The following table presents hypothetical data points that would be crucial to obtain for a comprehensive understanding and potential metabolic engineering of this pathway.

| Parameter | Enzyme/Metabolite | Hypothetical Value | Units | Significance |

| Enzyme Kinetics | ||||

| Km | Baccharane Synthase | 5-50 | µM | Substrate affinity of the key cyclizing enzyme. |

| kcat | Baccharane Synthase | 0.1-5 | s-1 | Catalytic turnover rate of the cyclization step. |

| Km | CYP450 (specific) | 1-20 | µM | Substrate affinity of a tailoring hydroxylase. |

| kcat | CYP450 (specific) | 0.05-2 | s-1 | Catalytic rate of a specific hydroxylation. |

| Km | UGT (specific) | 10-100 | µM | Substrate affinity of a glycosylating enzyme. |

| kcat | UGT (specific) | 0.5-10 | s-1 | Catalytic rate of a specific glycosylation. |

| Metabolite Concentrations | ||||

| 2,3-Oxidosqualene | Precursor | 50-200 | ng/g FW | Pool size of the direct precursor for cyclization. |

| Baccharane Aglycone | Intermediate | 10-50 | ng/g FW | Accumulation of the initial triterpene scaffold. |

| This compound | Final Product | 0.1-1 | mg/g DW | Yield of the target compound in plant tissue. |

FW: Fresh Weight, DW: Dry Weight

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify putative OSC, CYP450, and UGT genes involved in this compound biosynthesis from Impatiens balsamina.

Methodology:

-

RNA Extraction: Isolate total RNA from various tissues of I. balsamina (e.g., leaves, stems, roots, flowers) using a suitable plant RNA extraction kit or a TRIzol-based method.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the sequencing reads into transcripts using software such as Trinity.

-

Functional Annotation: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG) to identify transcripts encoding OSCs, CYP450s, and UGTs.

-

Differential Expression Analysis: Compare the expression levels of candidate genes across different tissues to identify those that are co-expressed or highly expressed in tissues where this compound accumulates.

Caption: Experimental workflow for identifying candidate biosynthetic genes.

Functional Characterization of a Candidate Cytochrome P450

Objective: To determine the enzymatic function of a candidate CYP450 in the hydroxylation of the baccharane skeleton.

Methodology:

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate CYP450 gene from I. balsamina cDNA and clone it into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or a plant transient expression vector). A cytochrome P450 reductase (CPR) from a model plant like Arabidopsis thaliana should also be co-expressed to provide the necessary reducing equivalents.

-

Heterologous Expression:

-

Yeast: Transform the expression constructs into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Induce protein expression according to the vector system's protocol.

-

Plant (Transient): Infiltrate Nicotiana benthamiana leaves with Agrobacterium tumefaciens carrying the expression constructs.

-

-

In Vivo or In Vitro Assay:

-

In Vivo (Yeast): If the yeast strain produces the baccharane precursor, the product can be directly extracted from the culture. If not, the precursor needs to be fed to the culture.

-

In Vitro (Microsomes): Isolate microsomes from the induced yeast or infiltrated plant tissue. Set up an enzymatic reaction containing the microsomes, the baccharane substrate, NADPH, and a suitable buffer.

-

-

Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture, plant tissue, or in vitro reaction mixture using an appropriate organic solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS or GC-MS to identify the hydroxylated product by comparing its mass spectrum and retention time to authentic standards if available, or by structural elucidation using NMR.

Functional Characterization of a Candidate UDP-Glycosyltransferase

Objective: To determine the enzymatic function of a candidate UGT in the glycosylation of a hydroxylated baccharane intermediate.

Methodology:

-

Gene Cloning and Protein Expression: Clone the candidate UGT gene into an E. coli expression vector (e.g., pGEX or pET series). Transform the construct into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression (e.g., with IPTG).

-

Protein Purification: Purify the recombinant UGT protein using affinity chromatography (e.g., GST-tag or His-tag).

-

In Vitro Enzyme Assay:

-

Set up a reaction mixture containing the purified UGT enzyme, the hydroxylated baccharane substrate, an activated sugar donor (e.g., UDP-glucose), and a suitable buffer with divalent cations (e.g., MgCl2).

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Terminate the reaction by adding an organic solvent (e.g., methanol or acetonitrile).

-

-

Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the glycosylated product. The product can be identified by its increased molecular weight and altered retention time compared to the substrate.

Conclusion and Future Perspectives

This technical guide outlines the putative biosynthetic pathway of this compound in Impatiens balsamina, based on the established principles of triterpenoid saponin biosynthesis. While the early steps of the pathway are well-conserved, the specific tailoring enzymes (OSCs, CYP450s, and UGTs) responsible for the formation of the unique this compound structure remain to be experimentally validated. The provided experimental protocols offer a roadmap for researchers to identify and characterize these key enzymes.

Future research should focus on the functional genomics of Impatiens balsamina to pinpoint the specific genes involved in this compound biosynthesis. The successful elucidation of this pathway will not only advance our fundamental understanding of plant specialized metabolism but also open avenues for the biotechnological production of this compound and related compounds through metabolic engineering in microbial or plant-based systems. This could ultimately lead to a sustainable supply of this promising natural product for further pharmacological investigation and potential drug development.

References

- 1. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 2. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

Hosenkoside G: A Review of Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hosenkoside G is a baccharane glycoside, a type of triterpenoid saponin, isolated from the seeds of the plant Impatiens balsamina L., commonly known as balsam or touch-me-not.[1][2][3][4] While research specifically on this compound is limited, the broader family of baccharane glycosides and extracts from Impatiens balsamina have demonstrated a range of biological activities, suggesting potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of this compound and related compounds, with a focus on anti-tumor, anti-inflammatory, and neuroprotective activities. This document also includes detailed experimental protocols for assessing these activities and diagrams of relevant signaling pathways that may be modulated by this class of compounds.

Chemical Structure

This compound is a complex glycoside with the molecular formula C47H80O19.[3] Its structure is characterized by a baccharane-type triterpenoid aglycone linked to sugar moieties. The precise arrangement of these sugar units contributes to the compound's biological activity.

Therapeutic Potential

The therapeutic potential of this compound is primarily suggested by studies on extracts of Impatiens balsamina and related isolated compounds. The main areas of investigation include anti-tumor, anti-inflammatory, and neuroprotective effects.

Anti-Tumor Activity

Data Presentation: Anti-Tumor and Cytotoxic Activities of Impatiens balsamina Extracts and Related Compounds

| Compound/Extract | Cell Line/Model | Activity Type | Results | Reference |

| Ethanol Extract of Impatiens balsamina | HeLa (cervical cancer) | Cytotoxicity | IC50: 33.7 µg/mL | |

| NIH3T3 (fibroblast) | Cytotoxicity | IC50: 49.6 µg/mL | ||

| Dalton's Ascites Lymphoma (DLA) in mice | Anti-tumor | 200 mg/kg: 72% increase in lifespan | ||

| 400 mg/kg: 76% increase in lifespan | ||||

| Ethanol or Chloroform Extracts of Impatiens balsamina leaves | HepG2 (liver cancer) | Anti-tumor | Activity reported (quantitative data not specified) | |

| Baccharane Glycoside (Compound 2) from Impatiens balsamina | A375 (melanoma) | Anti-hepatic fibrosis | Activity reported (quantitative data not specified) | [5] |

| Biflavonoid glycosides from Impatiens balsamina | Various human tumor cell lines | Cytotoxicity | Inactive (IC50 > 10 µM) | [6] |

Anti-Inflammatory Activity

Traditional use of Impatiens balsamina for treating inflammatory conditions is supported by modern scientific studies. The anti-inflammatory effects are likely attributed to the presence of various phytochemicals, including saponins like this compound.

Data Presentation: Anti-Inflammatory Activity of Impatiens balsamina Extracts and Constituents

| Compound/Extract | Assay/Model | Activity Type | Results | Reference |

| Hydroethanolic root extract of Impatiens balsamina | Alpha-amylase inhibition | Antidiabetic (related to inflammation) | IC50: 0.316 mg/mL | |

| Compounds from Impatiens balsamina stems | LPS-activated murine microglial BV-2 cells | Nitric Oxide (NO) Production Inhibition | Compound 3: IC50 = 26.89 µM | |

| Compound 7: IC50 = 25.59 µM | ||||

| Compound 10: IC50 = 44.21 µM |

Neuroprotective Potential

While direct evidence for the neuroprotective effects of this compound is lacking, some compounds isolated from Impatiens balsamina have been investigated for their effects on neural cells.

Data Presentation: Neuroprotective and Related Activities of Impatiens balsamina Constituents

| Compound/Extract | Assay/Model | Activity Type | Results | Reference |

| Biflavonoid glycosides from Impatiens balsamina | C6 glioma cells | Neuroprotection | Inactive (IC50 > 10 µM) | [6] |

| Compounds from Impatiens balsamina stems | C6 glioma cells | Nerve Growth Factor (NGF) Secretion | Compound 1: 153.09 ± 4.66% of control | |

| Compound 5: 156.88 ± 8.86% of control | ||||

| Compound 9: 157.34 ± 3.30% of control |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.[7][8][9]

Workflow for MTT Assay

MTT Assay Experimental Workflow

Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation with Compound: Incubate the cells with the compound for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the in vivo anti-inflammatory activity of a compound.[10][11][12][13][14]

Workflow for Carrageenan-Induced Paw Edema Assay

Carrageenan-Induced Paw Edema Assay Workflow

Methodology:

-

Animal Groups: Use male Wistar rats or Swiss albino mice, divided into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.

-

Compound Administration: Administer this compound (e.g., 10, 20, 50 mg/kg) or the vehicle orally or intraperitoneally.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.

In Vitro Anti-Inflammatory Assay (LPS-Induced Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.[15][16][17][18][19]

Workflow for LPS-Induced NO Production Assay

LPS-Induced Nitric Oxide Production Assay Workflow

Methodology:

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of inhibition of NO production by this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of other glycosides, several key pathways are likely to be involved in its potential therapeutic effects.[2][20][21][][23][24][25][26][27][28][29][30][31][32][33]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial in regulating cell survival, proliferation, and growth. Its dysregulation is often associated with cancer.

Potential Modulation of the PI3K/Akt Signaling Pathway

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

Potential Modulation of the MAPK Signaling Pathway

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition is a common mechanism for anti-inflammatory compounds.

Potential Modulation of the NF-κB Signaling Pathway

Conclusion and Future Directions

This compound, a baccharane glycoside from Impatiens balsamina, represents an interesting natural product with potential therapeutic applications, particularly in the fields of oncology and inflammation. While direct evidence for its efficacy is currently limited, the bioactivity of related compounds and extracts from its source plant provides a solid foundation for future research.

To fully realize the therapeutic potential of this compound, further studies are warranted. These should include:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In Vitro and In Vivo Studies: Systematic evaluation of the anti-tumor, anti-inflammatory, and neuroprotective activities of purified this compound using a wide range of cell lines and animal models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Structure-Activity Relationship Studies: Investigation of the relationship between the chemical structure of this compound and its biological activity to guide the synthesis of more potent and selective analogs.

The information presented in this technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. With further dedicated research, this natural compound could emerge as a valuable lead for the development of novel therapeutics.

References

- 1. This compound | baccharane glycoside | CAS# 160896-46-8 | InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C47H80O19 | CID 102004930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hosenkosides F, G, H, I, J, and K, novel baccharane glycosides from the seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Neurodegenerative Biflavonoid Glycosides from Impatiens balsamina. | Semantic Scholar [semanticscholar.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 12. inotiv.com [inotiv.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Platelet Supernatant Suppresses LPS-Induced Nitric Oxide Production from Macrophages Accompanied by Inhibition of NF-κB Signaling and Increased Arginase-1 Expression | PLOS One [journals.plos.org]

- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 23. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 25. cusabio.com [cusabio.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. cusabio.com [cusabio.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. researchgate.net [researchgate.net]

- 30. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Hosenkoside G: A Technical Whitepaper on Discovery, Ethnobotanical Uses, and Pharmacological Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hosenkoside G, a baccharane-type triterpenoid glycoside, represents a promising natural product with significant therapeutic potential. Isolated from the seeds of Impatiens balsamina L., a plant with a long history in traditional medicine, this compound is now being investigated for its pharmacological properties, particularly its anti-tumor activities. This technical guide provides an in-depth overview of the discovery of this compound, its ethnobotanical context, detailed experimental protocols for its isolation and evaluation, and an exploration of its potential mechanisms of action based on current research into related compounds.

Discovery and Ethnobotanical Context

This compound was first identified as one of several baccharane glycosides isolated from the seeds of Impatiens balsamina L., commonly known as Garden Balsam or Rose Balsam.[1][2] This plant is widely cultivated in Asia and has extensive applications in traditional and folk medicine.

While direct ethnobotanical uses for the isolated this compound are not documented, the source plant, Impatiens balsamina, has been used for centuries to treat a wide array of conditions. The anti-inflammatory and analgesic properties of the plant are particularly notable, with applications for rheumatism, joint pain, fractures, and bruises.[3][4][5][6] The powdered seeds have also been traditionally administered to women during labor to provide strength.[7] The plant's documented anti-tumor and antimicrobial activities in traditional systems provide a strong basis for the scientific investigation of its constituent compounds like this compound.[3][6][8]

Table 1: Selected Ethnobotanical Uses of Impatiens balsamina L.

| Plant Part | Traditional Use |

| Whole Plant | Treatment of rheumatism, joint pains, fractures.[3][4][6] |

| Flowers | Cooling properties; used for burns, scalds, and snakebites.[7] |

| Leaves | Juice applied to warts; used for skin afflictions.[6][7] |

| Seeds | Edible; powdered form given to women during labor for strength.[6][7] |

Chemical Properties

This compound is a complex triterpenoid saponin. Its structural characterization has been achieved through extensive spectroscopic analysis, including 2D NMR techniques.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C47H80O19 |

| Molecular Weight | 949.1 g/mol |

| CAS Number | 160896-46-8 |

| Class | Baccharane Glycoside (Triterpenoid Saponin) |

| Initial Source | Seeds of Impatiens balsamina L. |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the seeds of Impatiens balsamina, based on established methods for extracting total hosenkosides and other plant glycosides.[9][10]

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Preparation of Plant Material: Dried seeds of Impatiens balsamina L. are pulverized into a fine powder. The powder is first defatted using a non-polar solvent like hexane to remove lipids.

-

Extraction: The defatted powder is subjected to hot reflux extraction with 70% aqueous ethanol. The optimal conditions reported for total hosenkosides involve multiple extraction cycles (e.g., 4 times for 60, 45, 30, and 30 minutes respectively) with a solvent-to-material ratio of 6:1 (v/w).[10]

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned against n-butanol. The saponin-rich fraction, including this compound, will preferentially move into the n-butanol layer.

-

Preliminary Chromatographic Separation: The n-butanol fraction is dried and subjected to column chromatography. A macroporous adsorption resin or silica gel column can be used, eluting with a gradient of increasing ethanol or methanol in water.

-

Fraction Analysis: Collected fractions are monitored using Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in the target compound are pooled and purified to homogeneity using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a suitable gradient of methanol or acetonitrile in water.

-

Structure Elucidation: The purity and structure of the final compound are confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).[1]

In Vitro Anti-Tumor Activity Assessment (MTT Assay)

This protocol describes a standard method to evaluate the cytotoxic effects of this compound on a cancer cell line, such as the human melanoma A375 cell line, where related compounds have shown activity.[2]

Methodology:

-

Cell Culture: Human cancer cells (e.g., A375) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested during their exponential growth phase, and a cell suspension is prepared. Cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and then diluted to various final concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the different concentrations of this compound. A control group receives medium with DMSO at the same final concentration as the treatment groups.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Pharmacological Activity and Potential Signaling Pathways

Research has demonstrated that baccharane glycosides from Impatiens balsamina, including this compound, possess in vitro growth inhibitory activity against human cancer cells.[2] While the precise molecular mechanism for this compound has not yet been fully elucidated, the anti-tumor mechanisms of other structurally related triterpenoid saponins, such as Ginsenoside Compound K (CK), have been extensively studied. These studies provide a strong hypothetical framework for the potential signaling pathways targeted by this compound.

CK has been shown to inhibit tumor growth by inducing apoptosis and cell cycle arrest through the modulation of multiple signaling pathways, including the PI3K/AKT/mTOR pathway.[11][12] This pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.

Table 3: Quantitative Anti-Tumor Activity of Compounds from Impatiens balsamina

| Compound/Extract | Cell Line | Activity Metric | Result |

| 2-methoxy-1,4-naphthoquinone | HepG2 | IC50 | 6.08 ± 0.08 mg/L |

| Petroleum Ether Fraction | HepG2 | Inhibition Ratio | ~80% at 50 mg/L |

| This compound related glycoside (Compound 2) | A375 | Bioassay Result | Anti-hepatic fibrosis activity |

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

It is hypothesized that this compound may exert its anti-tumor effects by inhibiting key kinases like PI3K and AKT, leading to the downregulation of mTOR signaling. This would suppress cell growth and proliferation while promoting apoptosis in cancer cells. Further research is required to validate this proposed mechanism for this compound.

Future Directions and Drug Development Potential

This compound stands out as a compelling candidate for further drug development. Its origin from a well-established medicinal plant, coupled with preliminary evidence of anti-tumor activity, warrants a more profound investigation. Key areas for future research include:

-

Comprehensive Pharmacological Profiling: Elucidating the full spectrum of its biological activities beyond its anti-tumor effects.

-

Mechanism of Action Studies: Detailed molecular studies to confirm its effect on the PI3K/AKT/mTOR pathway and investigate other potential targets (e.g., JNK, p38 MAPK, JAK/STAT pathways).

-

In Vivo Efficacy and Safety: Evaluation of this compound in animal models to determine its therapeutic efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to optimize potency, selectivity, and drug-like properties.

Conclusion

This compound is a natural product of significant scientific interest, bridging traditional ethnobotanical knowledge with modern drug discovery. Its demonstrated in vitro anti-tumor potential, likely mediated through the inhibition of critical cell survival pathways, marks it as a valuable lead compound. This guide provides a foundational overview to support and stimulate further research into the development of this compound as a potential next-generation therapeutic agent.

References

- 1. Baccharane glycosides from seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iasp-pain.org [iasp-pain.org]

- 5. Impatiens balsamina: An updated review on the ethnobotanical uses, phytochemistry, and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. NParks | Impatiens balsamina [nparks.gov.sg]

- 8. wjbphs.com [wjbphs.com]

- 9. Isolation and Identification of an Anti-tumor Component from Leaves of Impatiens balsamina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction of Total Hosenkosides from Impatiens balsamina L [xuebao.jlu.edu.cn]

- 11. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Hosenkoside G: A Technical Guide to Molecular Docking and Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside G, a baccharane glycoside isolated from the seeds of Impatiens Balsamina L., has demonstrated promising anti-tumor activity.[][2] However, its precise molecular targets and mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive framework for the in silico identification of this compound's molecular targets and the elucidation of its potential signaling pathways. While direct experimental data on this compound is limited, this document outlines established methodologies for molecular docking and target identification, drawing from protocols successfully applied to other natural products, particularly structurally related glycosides. The guide details experimental protocols, data presentation strategies, and the use of visualization tools to map potential biological interactions, thereby offering a roadmap for future research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a naturally occurring triterpenoid saponin with a complex baccharane glycoside structure. Its chemical formula is C47H80O19, and it has a molecular weight of 949.1 g/mol .[3] Preliminary studies have indicated its potential as an anti-cancer agent, making it a compound of significant interest for drug discovery and development. To advance the clinical translation of this compound, a thorough understanding of its molecular interactions is paramount. This guide focuses on the initial, yet crucial, in silico steps of this process: identifying which proteins it may bind to and what cellular pathways it might modulate.

Methodologies for Target Identification

The identification of a bioactive compound's molecular targets is a foundational step in understanding its mechanism of action. For natural products like this compound, where the targets are often unknown, a combination of computational approaches can be highly effective.

Reverse Molecular Docking

Reverse molecular docking is a powerful computational technique used to screen a single ligand against a large library of protein structures to identify potential binding partners.[4][5][6][7] This approach is particularly well-suited for identifying the molecular targets of orphan bioactive compounds.

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database such as PubChem (CID 102004930).[3]

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

-

-

Protein Target Library Preparation:

-

Compile a library of 3D protein structures. This can be a comprehensive library like the Protein Data Bank (PDB) or a more focused library of proteins known to be involved in cancer-related pathways.

-

For each protein, remove water molecules and existing ligands.

-

Add hydrogen atoms and assign charges.

-

Define the binding site. For a blind docking approach, the entire protein surface can be considered.

-

-

Docking Simulation:

-

Utilize a molecular docking software (e.g., AutoDock Vina, GOLD, or Schrödinger's Glide).

-

Dock the prepared this compound structure against each protein in the prepared library.

-

Generate multiple binding poses for each protein-ligand complex.

-

-

Scoring and Ranking:

-

Use the docking software's scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.

-

Rank the potential protein targets based on their docking scores. Proteins with lower (more negative) binding energies are considered to have a higher binding affinity.

-

Network Pharmacology

Network pharmacology offers a systems-level perspective by constructing and analyzing biological networks to understand the complex interactions between drugs, targets, and diseases.[2][3][8][9]

-

Putative Target Prediction:

-

Use online databases and prediction tools (e.g., SwissTargetPrediction, PharmMapper) to generate a list of potential protein targets for this compound based on ligand shape similarity and pharmacophore models.

-

-

Disease-Associated Gene Collection:

-

Compile a list of genes associated with specific cancers (e.g., from OMIM, GeneCards, or DisGeNET databases).

-

-

Network Construction:

-

Identify the common targets between the predicted this compound targets and the disease-associated genes.

-